3-[1-(Pyrazine-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione
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Overview
Description
3-[1-(Pyrazine-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazine ring, a piperidine ring, and an imidazolidine-2,4-dione moiety, making it a versatile molecule for research and industrial purposes.
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazine and its analogues, have been reported to exhibit significant anti-tubercular activity againstMycobacterium tuberculosis .
Mode of Action
It can be inferred from related compounds that it may interact with its targets, leading to changes that inhibit the growth or survival of the target organism .
Biochemical Pathways
Related compounds have been shown to exhibit anti-tubercular activity, suggesting that they may interfere with the biochemical pathways essential for the survival and replication ofMycobacterium tuberculosis .
Result of Action
Related compounds have been shown to exhibit significant activity againstMycobacterium tuberculosis, suggesting that this compound may also have similar effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(Pyrazine-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione typically involves multi-step organic reactions. One common method includes the reaction of pyrazine-2-carboxylic acid with piperidine to form the pyrazine-2-carbonylpiperidine intermediate. This intermediate is then reacted with imidazolidine-2,4-dione under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[1-(Pyrazine-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can yield different derivatives of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
3-[1-(Pyrazine-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Pyrazinamide: A related compound with a pyrazine ring, used as an anti-tubercular agent.
Imidazole Derivatives: Compounds containing the imidazole ring, known for their diverse biological activities.
Uniqueness
3-[1-(Pyrazine-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione is unique due to its combination of the pyrazine, piperidine, and imidazolidine-2,4-dione moieties. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
IUPAC Name |
3-[1-(pyrazine-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O3/c19-11-8-16-13(21)18(11)9-1-5-17(6-2-9)12(20)10-7-14-3-4-15-10/h3-4,7,9H,1-2,5-6,8H2,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBKDJPWMNZRFTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CNC2=O)C(=O)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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